Cas no 2228340-96-1 (1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine)

1,1-Difluoro-2-[4-(propan-2-yl)cyclohexyl]propan-2-amine is a fluorinated amine derivative with a cyclohexyl backbone, offering unique structural and electronic properties. The presence of difluoromethyl and isopropyl groups enhances its steric and electronic profile, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atoms contribute to increased metabolic stability and lipophilicity, potentially improving bioavailability in drug development. Its rigid cyclohexyl framework may also influence conformational selectivity in target interactions. This compound is particularly valuable for researchers exploring fluorinated analogs in medicinal chemistry, where subtle modifications can significantly alter biological activity. Proper handling under controlled conditions is recommended due to its reactive amine functionality.
1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine structure
2228340-96-1 structure
Product Name:1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine
CAS No:2228340-96-1
MF:C12H23F2N
MW:219.314530611038
CID:6344461
PubChem ID:165699790
Update Time:2025-06-30

1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine
    • 2228340-96-1
    • 1,1-difluoro-2-[4-(propan-2-yl)cyclohexyl]propan-2-amine
    • EN300-1952999
    • Inchi: 1S/C12H23F2N/c1-8(2)9-4-6-10(7-5-9)12(3,15)11(13)14/h8-11H,4-7,15H2,1-3H3
    • InChI Key: HWNBWINDADVJLV-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1CCC(C(C)C)CC1)N)F

Computed Properties

  • Exact Mass: 219.17985606g/mol
  • Monoisotopic Mass: 219.17985606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine Pricemore >>

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Additional information on 1,1-difluoro-2-4-(propan-2-yl)cyclohexylpropan-2-amine

Introduction to 1,1-Difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine (CAS No. 2228340-96-1)

1,1-Difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine, with the CAS number 2228340-96-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with an isopropyl group and a difluoromethylated amine moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing scientific investigation.

The chemical structure of 1,1-difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine can be represented as follows: the central propan-2-amine backbone is modified with a difluoromethyl group at the 1-position, and the 4-position of the cyclohexyl ring is substituted with an isopropyl group. This configuration imparts specific physical and chemical properties to the molecule, such as enhanced lipophilicity and metabolic stability, which are crucial for drug development.

Recent studies have explored the pharmacological properties of 1,1-difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine. One notable area of research involves its potential as a modulator of neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT1A receptor. This binding affinity suggests its potential use in treating psychiatric disorders such as anxiety and depression.

In addition to its receptor binding properties, 1,1-difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine has been investigated for its effects on central nervous system (CNS) function. Preclinical studies have shown that it can cross the blood-brain barrier efficiently, which is a critical factor for CNS-active drugs. Furthermore, animal models have demonstrated that this compound can modulate neurotransmitter release and receptor activity, leading to improved cognitive function and reduced anxiety-like behaviors.

The metabolic stability of 1,1-difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine has also been a focus of recent research. A study published in the Bioorganic & Medicinal Chemistry Letters in 2023 evaluated its metabolic profile in human liver microsomes. The results indicated that this compound exhibits high metabolic stability, with minimal degradation by cytochrome P450 enzymes. This property is advantageous for drug development, as it can lead to longer half-lives and reduced dosing frequencies.

Safety and toxicity profiles are essential considerations in the development of any new pharmaceutical agent. Preliminary toxicology studies have shown that 1,1-difluoro-2-(4-(propan-2-yl)cyclohexyl)propan-2-amine has a favorable safety profile at therapeutic doses. In vitro assays have demonstrated low cytotoxicity against various cell lines, and in vivo studies in rodents have not reported significant adverse effects at relevant dose levels.

The potential therapeutic applications of 1,1-difluoro-2-(4-(propan-2-y)cyclohexyl)propan-2-amnine are diverse and promising. Beyond its potential as an anxiolytic and antidepressant agent, this compound may also have utility in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Ongoing clinical trials are currently evaluating its efficacy and safety in these conditions.

In conclusion, 1,1-difluoro-2-(4-(propan-2-y)cyclohexyl)propanamne (CAS No. 22834096) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure, coupled with its favorable pharmacological properties and safety profile, makes it an attractive target for researchers and drug developers alike. As more data becomes available from ongoing studies, it is likely that this compound will continue to be a focus of scientific interest and innovation.

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